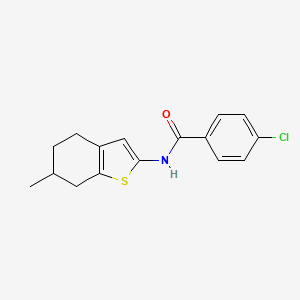

![molecular formula C23H24N2O4S B4067640 N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067640.png)

N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide

Overview

Description

“N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds have been identified as potential therapeutic candidates .

Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The process involves the study of the utilization of drugs and their biological effects . The synthesis of these compounds is part of medicinal chemistry, which aims to design and develop new pharmaceutical compounds .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” and its derivatives is a key factor in their pharmacological activities . The structure is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis

The reactions of N-benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3-N,N-R2-aminosubstituted succinimides . In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” and its derivatives are crucial in their pharmacological activities . These properties are based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Scientific Research Applications

Anti-inflammatory Activity

Phenoxy acetamide derivatives have been studied for their anti-inflammatory properties. A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory activity. The results indicated that compounds containing halogen groups showed promising anti-inflammatory effects .

Analgesic Activity

In addition to anti-inflammatory properties, these compounds have also been tested for analgesic activity. The same series of synthesized phenoxy acetamide derivatives demonstrated significant pain-relieving effects in pharmacological evaluations .

Medicinal Chemistry and Drug Design

The phenoxy acetamide framework is crucial in medicinal chemistry for the design and development of new pharmaceutical compounds. It involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances, focusing on molecular interactions and physicochemical properties to create tailored drugs .

Computational Chemistry Applications

Computational chemistry plays a vital role in understanding the drug interactions at the molecular level. Phenoxy acetamide derivatives are used in computational studies to predict their biological activity and optimize their chemical structure for better efficacy and safety .

Synthesis of Novel Pharmaceuticals

The versatility of the phenoxy acetamide group allows for the synthesis of a wide range of pharmaceuticals. Medicinal chemists utilize this compound as a building block to create new derivatives that can lead to the development of successful therapeutic agents .

Chemical Diversity and Biological Interface

The chemical diversity of phenoxy acetamide and its derivatives is significant from a biological and industrial perspective. This diversity provides an opportunity for chemists to design new compounds with varied compositions that can have different pharmacological effects .

Future Directions

The future directions for “N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” and its derivatives involve the design of new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to the public health of our modern society .

Mechanism of Action

Mode of Action

It is suggested that the compound may undergo a free radical reaction . In the initiating step, a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH) .

Biochemical Pathways

It is known that the compound is involved in free radical reactions , which can affect various biochemical pathways in the body.

Result of Action

Similar compounds have been studied for their anti-inflammatory and analgesic activities .

properties

IUPAC Name |

N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-18(20-10-6-3-7-11-20)25-30(27,28)22-14-12-21(13-15-22)29-17-23(26)24-16-19-8-4-2-5-9-19/h2-15,18,25H,16-17H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWUOENSVYITSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4067563.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067565.png)

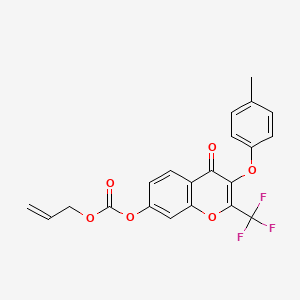

![methyl [4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-5-bromo-2-methoxyphenoxy]acetate](/img/structure/B4067587.png)

![2-chloro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}naphthoquinone](/img/structure/B4067604.png)

![3-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4067607.png)

![3-(2-fluoroethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4067614.png)

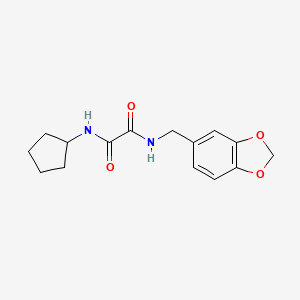

![N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4067619.png)

![ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4067643.png)

![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)

![ethyl 4-({[2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4067653.png)

![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)